7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C15H14N2 and a molecular weight of 222.292 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines have been reported to exhibit potent activity against a wide spectrum of infectious agents .
Mode of Action
bigemina, B divergens, B. caballi, and Theileria equi, in a dose-dependent manner .
Biochemical Pathways
The inhibition of piroplasm growth suggests that it may interfere with the life cycle of these parasites .
Result of Action
In vitro studies have shown that imidazo[1,2-a]pyridine compounds can inhibit the growth of various piroplasms . The highest inhibitory effects were detected on the growth of B. caballi . Interestingly, the efficacy of imidazo[1,2-a]pyridine was higher against B. bigemina compared to the positive-control diminazene aceturate (DA) .
Biochemical Analysis
Biochemical Properties
7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine has been found to exhibit a broad spectrum of biological activity. It has been reported to have antifungal, anti-inflammatory, anticancer, antiviral, and antibacterial properties
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been found to inhibit the growth of certain organisms in a dose-dependent manner
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine typically involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions . One common method includes the use of a one-pot, three-component reaction involving aryl ketones, 2-amino-N-heterocycles, and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate (K2S2O8) and a catalytic amount of iodine (I2) .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
- 2-(Chloromethyl)imidazo[1,2-a]pyridine
- 7-Methyl-2-(4-methylphenyl)-3-nitroimidazo[1,2-a]pyridine
- 7-Methyl-2-(4-methylphenyl)-3-nitroimidazo[1,2-a]pyrimidine
Uniqueness
7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl and phenyl groups can affect the compound’s electronic properties and steric interactions, making it distinct from other imidazo[1,2-a]pyridine derivatives .
Properties
IUPAC Name |
7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-11-3-5-13(6-4-11)14-10-17-8-7-12(2)9-15(17)16-14/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFJFTUNFSUVKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.